molecular formula C16H11ClF2N4O B2598663 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-23-6

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2598663
CAS No.: 321431-23-6
M. Wt: 348.74
InChI Key: CJYHWIAFXTWTHS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with 2,4-difluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of cell growth or the death of pathogenic organisms .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a similar triazole structure.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYHWIAFXTWTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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